molecular formula C24H26N4O4 B10796930 (R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid

(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid

Cat. No.: B10796930
M. Wt: 434.5 g/mol
InChI Key: PCJVXTDIDUMIRR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-1942 is a highly potent inhibitor of human chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells. Chymase plays a crucial role in various cardiovascular processes and has been linked to heart failure. BI-1942 has an IC50 value of 0.4 nM and shows more than 100-fold selectivity against cathepsin G .

Chemical Reactions Analysis

BI-1942 primarily acts as an inhibitor and does not undergo significant chemical reactions under physiological conditions. Its primary interaction is with the active site of chymase, where it forms a stable complex, thereby inhibiting the enzyme’s activity. The compound’s stability and selectivity are crucial for its function as a chymase inhibitor .

Scientific Research Applications

BI-1942 is used extensively in scientific research to study the role of chymase in various biological processes. It has been employed in in vitro studies to investigate the activation of transforming growth factor-beta, matrix metalloproteases, and cytokines. Additionally, BI-1942 has shown potential in ophthalmic research, particularly in the context of idiopathic macular hole, idiopathic epiretinal membrane, and IgG4-related ophthalmic disease .

Mechanism of Action

BI-1942 exerts its effects by binding to the active site of chymase, thereby inhibiting its enzymatic activity. Chymase is involved in the formation of angiotensin II, activation of transforming growth factor-beta1 and interleukin-1beta, generation of endothelin, alteration of apolipoprotein metabolism, and degradation of the extracellular matrix. By inhibiting chymase, BI-1942 can modulate these processes, making it a valuable tool for studying cardiovascular and inflammatory diseases .

Comparison with Similar Compounds

BI-1942 is compared with other chymase inhibitors, such as BI-1829. BI-1829 shows much weaker inhibition of human chymase with an IC50 value of 850 nM, making BI-1942 significantly more potent. The high selectivity and potency of BI-1942 make it a unique and valuable compound for research purposes .

Similar Compounds:
  • BI-1829
  • Other benzimidazolone derivatives

BI-1942 stands out due to its high potency and selectivity, making it a preferred choice for studying chymase-related biological processes.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

(3R)-3-[2,4-dioxo-1-[(1,4,6-trimethylindol-3-yl)methyl]pyrido[3,2-d]pyrimidin-3-yl]pentanoic acid

InChI

InChI=1S/C24H26N4O4/c1-5-17(11-20(29)30)28-23(31)22-18(7-6-8-25-22)27(24(28)32)13-16-12-26(4)19-10-14(2)9-15(3)21(16)19/h6-10,12,17H,5,11,13H2,1-4H3,(H,29,30)/t17-/m1/s1

InChI Key

PCJVXTDIDUMIRR-QGZVFWFLSA-N

Isomeric SMILES

CC[C@H](CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C

Canonical SMILES

CCC(CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C

Origin of Product

United States

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